2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
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Overview
Description
The compound “2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C20H19N3OS2. It has an average mass of 381.514 Da and a monoisotopic mass of 381.096954 Da .
Molecular Structure Analysis
The molecular structure of “2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is complex, with multiple rings and functional groups. The compound contains a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is a fused ring system incorporating pyridine, thiophene, and pyrimidine rings .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of novel 4-aryloxypyrido thieno pyrimidine derivatives, characterized using techniques like 1H NMR, 13C NMR, IR, and elemental analysis (Bao Wen-yan, 2010).
Syntheses of New Azolopyrido Thieno Pyrimidines
- This chemical is used in creating azolopyrido thieno pyrimidines, contributing to the development of new tetracyclic systems and derivatives with potential applications in various fields (E. Ahmed, 2002).
Reactivity and Potential Applications
- Research demonstrates its reactivity with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. This indicates its utility in creating diverse molecular structures with potential applications in various scientific domains (S. Sirakanyan et al., 2015).
One-Pot Synthesis Methodology
- This chemical plays a crucial role in one-pot synthesis methodologies, indicating its efficiency in creating complex molecular structures, which is vital for advancing synthetic chemistry (I. V. Dyachenko et al., 2020).
Fluorescence Properties and Computational Analysis
- It has been used in the synthesis of new fluorescent compounds, which underlines its potential in developing materials with unique optical properties. This can have applications in fields like sensor technology and molecular imaging (Kenichirou Yokota et al., 2012).
Antimicrobial Activity
- Some derivatives synthesized using this compound have shown promising antimicrobial activity against Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents (S. Sirakanyan et al., 2019).
Phosphodiesterase Type 4 Inhibitors
- Derivatives of this compound have been synthesized and tested as phosphodiesterase IV inhibitors, which are targeted for treating respiratory conditions like asthma and COPD (Joan Taltavull et al., 2010).
Antitumor Activity
- Some synthesized derivatives exhibit potent anticancer activity against various human cancer cell lines, indicating its potential use in cancer therapy (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Future Directions
The future directions for research on “2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, studies could investigate its potential therapeutic applications, given the interest in similar pyridopyrimidine derivatives .
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This inhibition disrupts the methylation process that EZH2 controls, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected, but they generally result in decreased proliferation and increased apoptosis of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a signal for gene repression. By inhibiting EZH2, the compound prevents this methylation, leading to the activation of previously repressed genes .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects contribute to its potential as an antitumor agent.
Properties
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-5-25-20-22-16-15-12(3)10-13(4)21-19(15)26-17(16)18(23-20)24-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFFLCUTWNYWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)C)SC4=C2C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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